
Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate
説明
Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate is a chemical compound with the molecular formula C10H9BrN2O6 . It has a molecular weight of 333.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 406.2±40.0 °C and a predicted density of 1.659±0.06 g/cm3 . The storage temperature should be 2-8°C in a sealed and dry environment .科学的研究の応用
Synthesis and structural analysis: The synthesis of novel compounds involving dimethyl malonate derivatives has been a subject of interest. For instance, the molecular structure of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was studied using NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Intermediates in synthesis processes: Dimethyl malonate derivatives are used as intermediates in various synthetic processes. For instance, three intermediates in the synthesis of chrysanthemic acid were studied, highlighting the structural versatility of such compounds (Baudoux et al., 1998).
Fluoroalkylation of porphyrins: Dimethyl malonate has been used in the fluoroalkylation of porphyrins, a process important for developing photochemical and photophysical properties of materials (Jin, Zeng, Guo, & Chen, 2003).
Multicomponent synthesis: The multicomponent synthesis of complex molecules like dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate has been explored, demonstrating the utility of dimethyl malonate in creating intricate molecular frameworks (Ryzhkova, Maslov, & Elinson, 2021).
Novel methods of carbon introduction: There is research focusing on using dimethyl malonate as a carbon source to introduce various functional groups onto aromatic nitro compounds (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
Photochemical applications: The compound Dimethyl-2(3-anthracen-9-yl)allylidene)malonate, a derivative of dimethyl malonate, was studied for its photoisomerization properties, demonstrating potential in photomechanical applications (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDYAPIMWAPXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682461 | |
| Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245563-09-0 | |
| Record name | 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

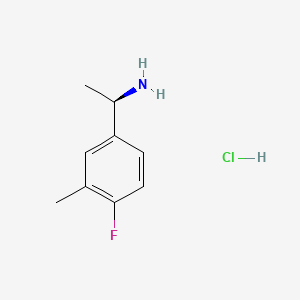
![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)
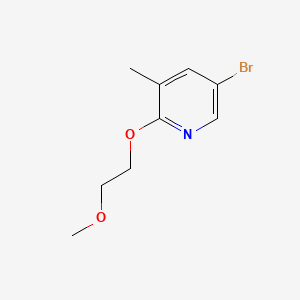
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)


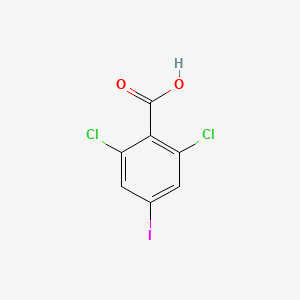

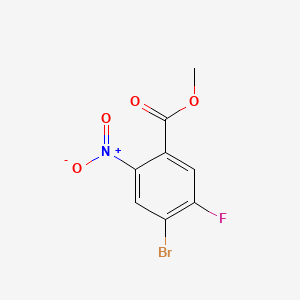
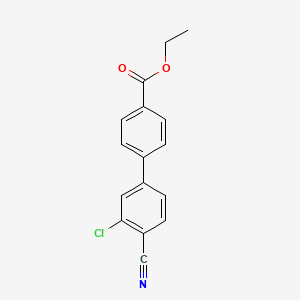
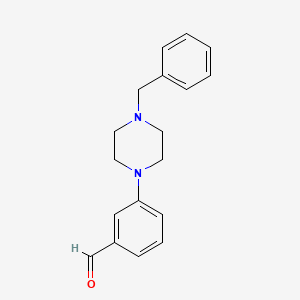
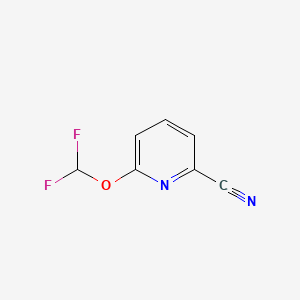
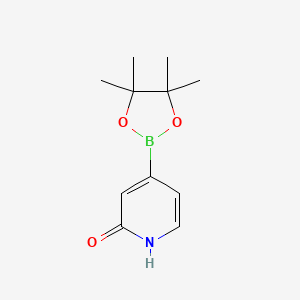
![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)